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molecular formula C10H9BrN2O B8536707 6-bromo-N-cyclopropyl-1,2-benzisoxazol-3-amine

6-bromo-N-cyclopropyl-1,2-benzisoxazol-3-amine

Cat. No. B8536707
M. Wt: 253.09 g/mol
InChI Key: ZCRNFZYZRHMGAU-UHFFFAOYSA-N
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Patent
US07642276B2

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (0.12 ml) was added to 4-bromo-N-cyclopropyl-2-fluoro-N′-hydroxybenzenecarboximidamide (Intermediate 52) (0.2 g) in tetrahydrofuran (2 ml) then heated at 150° in a microwave for 70 min. The mixture was applied to a Varian Bond-Elut SPE cartridge (silica, 20 g) then eluted with cyclohexane:ethyl acetate (100:0 to 80:20) to give the title compound as a white solid (0.13 g).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Name
4-bromo-N-cyclopropyl-2-fluoro-N′-hydroxybenzenecarboximidamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N12CCCN=C1CCCCC2.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[N:24][OH:25])[NH:20][CH:21]2[CH2:23][CH2:22]2)=[C:15](F)[CH:14]=1>O1CCCC1>[Br:12][C:13]1[CH:18]=[CH:17][C:16]2[C:19]([NH:20][CH:21]3[CH2:23][CH2:22]3)=[N:24][O:25][C:15]=2[CH:14]=1

Inputs

Step One
Name
Quantity
0.12 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
4-bromo-N-cyclopropyl-2-fluoro-N′-hydroxybenzenecarboximidamide
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(NC1CC1)=NO)F
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(NC1CC1)=NO)F
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 150° in a microwave for 70 min
Duration
70 min
WASH
Type
WASH
Details
then eluted with cyclohexane:ethyl acetate (100:0 to 80:20)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C(=NO2)NC2CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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